6,7-Dimethoxyquinoxalin-2-ol

説明

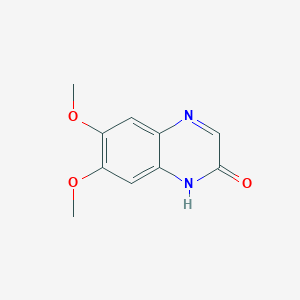

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6,7-dimethoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTHNWNCKJAQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462637 | |

| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-98-0 | |

| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyquinoxalin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinoxaline Derivatives, with Focus on 6,7 Dimethoxyquinoxalin 2 Ol

Classical and Contemporary Synthetic Routes to the Quinoxaline (B1680401) Nucleus

The construction of the quinoxaline core has traditionally been achieved through well-established condensation reactions, which have been refined over the years with the advent of modern synthetic techniques. nih.govgoogle.comgoogle.comnih.gov

Condensation Reactions in Quinoxaline Synthesis

The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov This reaction is versatile and can be adapted to produce a wide array of substituted quinoxalines. The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline.

| Reactant A | Reactant B | Product |

| o-Phenylenediamine | 1,2-Dicarbonyl compound | Quinoxaline |

Various catalysts and reaction conditions have been explored to improve the efficiency and scope of this condensation. nih.govresearchgate.net

Intramolecular Cyclization Strategies for Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-ones, which are tautomers of 2-hydroxyquinoxalines, are another important subclass of quinoxaline derivatives. Their synthesis often involves intramolecular cyclization strategies. A common approach is the reaction of o-phenylenediamines with α-keto acids or their esters. This reaction proceeds through an initial acylation of one of the amino groups, followed by an intramolecular condensation to form the quinoxalin-2(1H)-one ring system.

Targeted Synthesis of 6,7-Dimethoxyquinoxalin-2-ol and its Analogs

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, a plausible and scientifically sound synthetic route can be extrapolated from the general methods for quinoxalin-2(1H)-one synthesis. The key starting material for introducing the 6,7-dimethoxy substitution pattern is 4,5-dimethoxy-1,2-phenylenediamine.

A logical synthetic approach would involve the condensation of 4,5-dimethoxy-1,2-phenylenediamine with an appropriate α-keto acid or a derivative thereof, such as glyoxylic acid or its ester. The reaction would likely proceed under acidic or thermal conditions to facilitate the initial condensation and subsequent intramolecular cyclization to yield 6,7-dimethoxyquinoxalin-2(1H)-one, which exists in tautomeric equilibrium with this compound.

Hypothetical Synthetic Route:

| Starting Material 1 | Starting Material 2 | Product |

| 4,5-Dimethoxy-1,2-phenylenediamine | Glyoxylic acid | 6,7-Dimethoxyquinoxalin-2(1H)-one |

Green Chemistry Principles in Quinoxaline Derivative Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to develop more environmentally benign and sustainable processes. nih.govgoogle.comnih.govresearchgate.net

Catalytic Approaches in Sustainable Synthesis

The use of catalysts is a cornerstone of green chemistry, as it can lead to higher reaction rates, milder reaction conditions, and reduced waste generation. A variety of catalysts have been explored for quinoxaline synthesis, including:

Heterogeneous catalysts: These catalysts are in a different phase from the reactants and can be easily separated and recycled, minimizing waste. Examples include solid acids and metal oxides. nih.govnih.govresearchgate.net

Biocatalysts: Enzymes can be used to catalyze the synthesis of quinoxalines with high selectivity and under mild, aqueous conditions.

Nanocatalysts: Nanomaterials often exhibit unique catalytic properties and can be used to enhance the efficiency of quinoxaline synthesis. nih.gov

Solvent-Free and Aqueous Medium Reactions

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). To this end, solvent-free reaction conditions and the use of water as a reaction medium have been successfully applied to the synthesis of quinoxaline derivatives. nih.govnih.govresearchgate.net

Solvent-free reactions: These reactions are often carried out by grinding the reactants together or by using microwave irradiation to provide the necessary energy for the reaction to proceed. This approach significantly reduces waste and simplifies product purification. nih.gov

Aqueous medium reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The condensation reaction to form quinoxalines has been shown to proceed efficiently in water, often with the aid of a catalyst. nih.govnih.govresearchgate.net

Microwave-Assisted and Ultrasound Irradiation Techniques

In the quest for more efficient, rapid, and environmentally benign synthetic protocols, microwave-assisted synthesis and ultrasound irradiation have emerged as powerful tools in organic chemistry. e-journals.in These techniques have been successfully applied to the synthesis of quinoxaline derivatives, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants through dielectric heating. udayton.edu This often leads to shorter reaction times, higher yields, and cleaner reaction profiles. e-journals.in The synthesis of quinoxalin-2(1H)-one derivatives can be efficiently achieved through the condensation of o-phenylenediamines with α-keto esters under microwave irradiation. This method often proceeds without the need for a catalyst and in some cases, under solvent-free conditions, aligning with the principles of green chemistry.

For the synthesis of this compound, the precursor would be 4,5-dimethoxy-1,2-phenylenediamine condensed with an appropriate α-keto acid derivative. While a specific microwave-assisted synthesis for this exact compound is not extensively detailed in the literature, the general applicability of this method to a wide range of substituted quinoxalinones is well-established. For instance, various 2-quinoxalinone-3-hydrazone derivatives have been synthesized efficiently using microwave irradiation. nih.gov

Illustrative Example of Microwave-Assisted Synthesis of Quinoxalinone Derivatives:

| Reactant 1 | Reactant 2 | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| o-phenylenediamine | Diethyl oxalate | Ethanol | 150 | 10 | 92 | udayton.edu |

| 4-chloro-o-phenylenediamine | Diethyl oxalate | DMF | 200 | 5 | 88 | udayton.edu |

| o-phenylenediamine | Ethyl benzoylacetate | Acetic Acid | 300 | 8 | 85 | researchgate.net |

This table presents data for the synthesis of related quinoxalinone derivatives to illustrate the general reaction conditions and yields achievable with microwave-assisted synthesis.

Ultrasound Irradiation Techniques:

Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. researchgate.netresearchgate.net The synthesis of quinoxaline derivatives via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been shown to be highly efficient under ultrasound irradiation, often proceeding at room temperature and without the need for a catalyst. researchgate.net This method offers a green alternative to traditional heating, with benefits including shorter reaction times and high yields.

The application of ultrasound for the synthesis of this compound would involve the sonication of a mixture of 4,5-dimethoxy-1,2-phenylenediamine and a suitable α-keto acid or ester in an appropriate solvent. The high efficiency of this method for a variety of substituted quinoxalines suggests its applicability for the target compound.

Table of Ultrasound-Assisted Synthesis of Quinoxaline Derivatives:

| Reactant 1 | Reactant 2 | Solvent | Time (min) | Yield (%) | Reference |

| o-phenylenediamine | Benzil | Ethanol | 15 | 98 | researchgate.net |

| 4-methyl-o-phenylenediamine | Benzil | Ethanol | 20 | 95 | researchgate.net |

| o-phenylenediamine | Glyoxal | Water | 30 | 90 | researchgate.net |

This table provides examples of ultrasound-assisted synthesis of various quinoxaline derivatives, demonstrating the typical reaction conditions and outcomes.

Functionalization and Derivatization Strategies of the Quinoxaline Scaffold

The functionalization and derivatization of the quinoxaline scaffold are crucial for modulating its physicochemical properties and biological activities. For quinoxalin-2(1H)-one derivatives, including this compound, the C3 position is a primary site for functionalization due to its reactivity. organic-chemistry.orgrsc.orgnih.govresearchgate.netnih.govrsc.orgacs.orgnih.govresearchgate.netacs.org

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for introducing various substituents at the C3 position. These reactions avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps.

C3-Alkylation:

The introduction of alkyl groups at the C3 position of quinoxalin-2(1H)-ones can be achieved through various radical-mediated reactions. Visible-light-induced methods have gained prominence due to their mild reaction conditions. organic-chemistry.orgrsc.orgrsc.orgnih.gov For instance, the use of 4-alkyl-1,4-dihydropyridines as alkyl radical precursors, accelerated by acetoxybenziodoxole under visible light, provides an efficient route for C3-alkylation. organic-chemistry.org Another approach involves the decarboxylative alkylation using phenyliodine(III) dicarboxylates under visible light. rsc.org

Representative C3-Alkylation Reactions of Quinoxalin-2(1H)-ones:

| Alkylating Agent | Catalyst/Conditions | Yield (%) | Reference |

| 4-Alkyl-1,4-dihydropyridines | BI-OAc, Visible Light | up to 94% | organic-chemistry.org |

| Phenyliodine(III) dicarboxylates | Visible Light | Good | rsc.org |

| Alkanes | Trifluoroacetic acid, Visible Light, Air | Good | rsc.org |

This table showcases various methods for the C3-alkylation of the general quinoxalin-2(1H)-one scaffold.

C3-Arylation:

The introduction of aryl groups at the C3 position is another important functionalization strategy. This can be accomplished through transition-metal-free methods, for example, by reacting quinoxalin-2(1H)-ones with diaryliodonium salts at room temperature. acs.org Visible-light-induced arylation using arylhydrazines in the presence of air as a green oxidant has also been reported, offering a sustainable approach. nih.gov

Examples of C3-Arylation of Quinoxalin-2(1H)-ones:

| Arylating Agent | Conditions | Yield (%) | Reference |

| Diaryliodonium tetrafluoroborates | Room Temperature | Good | acs.org |

| Arylhydrazines | Visible Light, Air | up to 91% | nih.gov |

This table illustrates methods for the C3-arylation of the quinoxalin-2(1H)-one core structure.

The electron-donating methoxy (B1213986) groups in this compound would likely enhance the reactivity of the quinoxaline core, potentially facilitating these C-H functionalization reactions. Further derivatization could also be envisioned at the hydroxyl group at the 2-position, allowing for the introduction of a wide range of functionalities through esterification or etherification reactions, thereby expanding the chemical space for this promising scaffold.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on Quinoxaline (B1680401) Biological Activity

The biological profile of quinoxaline derivatives is highly dependent on the nature and position of substituents on the core ring structure. longdom.org The introduction of various functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The substitution of methoxy (B1213986), methyl, and halogen groups on the quinoxaline ring has a profound impact on biological activity, largely through the modulation of electronic properties.

Methoxy and Methyl Groups: As electron-donating groups, methoxy (-OCH₃) and methyl (-CH₃) groups can influence the reactivity and binding affinity of the quinoxaline core. The presence of a methyl or methoxy group at the 7-position of the quinoxaline ring has been shown in some series to reduce the minimum inhibitory concentration (MIC) and IC₅₀ values, suggesting an enhancement of biological activity. frontiersin.orgmdpi.com However, in other cases, replacing a halogen atom with a methyl or methoxy group can be detrimental to activity. frontiersin.org For instance, in a series of quinoxaline 1,4-di-N-oxide derivatives, the substitution of an electron-releasing methyl group at the C-6 and/or C-7 positions led to a decrease in activity against T. cruzi. unav.edu The electron-donating nature of 6,7-dimethyl groups can increase the electron density in the quinoxaline ring, which may enhance π-π stacking interactions with biological targets like DNA.

Halogen Substitutions (e.g., Dichloro Derivatives): Halogens, being electron-withdrawing groups, significantly alter the electronic landscape of the quinoxaline scaffold. The presence of a halogen atom, particularly chlorine (Cl) or fluorine (F), in the quinoxaline core often enhances biological activity. mdpi.com Specifically, the introduction of a chlorine atom at the 7-position is considered critical for the anti-leishmaniasis activity of certain quinoxaline 1,4-dioxides. mdpi.com In the development of antitubercular agents, having an electron-withdrawing substituent like fluorine or chlorine at either the R¹ or R² position was found to be important for biological activity. nih.gov Dichloro-substituted quinoxalines, such as 2,3-dichloroquinoxaline, serve as important precursors for synthesizing a variety of biologically active compounds. nih.govnih.gov For example, 2,7-dichloro-3-methyl quinoxaline 1,4-dioxide has shown potent antifungal activity. frontiersin.org The general trend observed is that electron-withdrawing substituents like halogens facilitate the bioreduction of quinoxaline-1,4-di-N-oxides, a process linked to their antibacterial effects. mdpi.com

The following table summarizes the general effects of these common substituents on the biological activity of the quinoxaline scaffold.

| Substituent | Position(s) | General Effect on Bioactivity | Example Compound Class | Reference(s) |

| Methoxy (-OCH₃) | 7 | Can increase potency | Quinoxaline-2-carboxylate 1,4-dioxides | frontiersin.org, mdpi.com |

| Methyl (-CH₃) | 7 | Can increase potency | Quinoxaline-2-carboxylate 1,4-dioxides | frontiersin.org, mdpi.com |

| Methyl (-CH₃) | 6, 7 | Can decrease potency (antiparasitic) | Quinoxaline 1,4-di-N-oxides | unav.edu |

| Chlorine (-Cl) | 7 | Critical for antileishmanial activity | Quinoxaline 1,4-dioxides | mdpi.com |

| Chlorine (-Cl) | General | Generally enhances biological activity | Quinoxaline derivatives | mdpi.com |

| Fluorine (-F) | 6, 7 | Enhances antiparasitic activity | Quinoxaline 1,4-di-N-oxides | unav.edu |

| Dichloro | 2, 3 | Precursor for active compounds | 2,3-dichloroquinoxaline | nih.gov, nih.gov |

The introduction of larger functional groups, such as the styryl moiety, can significantly modify the pharmacological profile of quinoxaline derivatives, often by providing additional points of interaction with biological targets.

Styryl Group: The styryl group, a vinylbenzene moiety, extends the conjugation of the quinoxaline system and provides a bulky, lipophilic substituent that can engage in hydrophobic and π-stacking interactions with receptor sites. cdnsciencepub.comcdnsciencepub.com The double bond between the quinoline (B57606)/quinoxaline ring and the aromatic ring is thought to be important for enhancing affinity for certain targets, such as α-synuclein aggregates. nih.gov In one study, a quinoline analogue with a p-(dimethylamino)styryl group at the 2-position and a fluoroethoxy group at the 7-position showed high binding affinity for α-synuclein aggregates. nih.gov Reaction of 6-bromo-3-methylquinoxalin-2(1H)-one with aromatic aldehydes can furnish styryl derivatives that have shown cytotoxic effects against various tumor cell lines. sci-hub.se

Other Functional Groups:

Sulfonamides: Quinoxaline derivatives incorporating sulfonamide groups have been designed and synthesized to target various enzymes. researchgate.netmdpi.com The introduction of a sulfonamide group into the phenyl ring at position 3 of quinoxaline, however, had a negative impact on cytotoxicity in one study. rsc.org

Urea/Thiourea and Amides: The inclusion of urea, thiourea, and amide functionalities has been explored to create new quinoxaline derivatives with potential anticancer activity. mdpi.com

Carbonitrile: A carbonitrile moiety at the C-2 position of the pyrazine (B50134) ring has been found to enhance the antiproliferative activity of quinoxaline 1,4-dioxides. mdpi.com

Aziridinyl Group: The aziridinyl group at position 2 is a distinguishing feature from more common aryl or alkyl substituents and can impart unique biological properties.

Positional Effects of Substituents on Pharmacological Profiles (e.g., Position 2, 6, 7)

The specific placement of a substituent on the quinoxaline ring is as critical as its chemical nature. Isomeric compounds with identical substituents at different positions can exhibit widely varying pharmacological profiles.

Positions 6 and 7: The benzene (B151609) portion of the quinoxaline ring, particularly positions 6 and 7, is a common site for modification. In many quinoxaline 1,4-dioxide derivatives, substituents at position 7 lead to noticeably higher activity compared to their regioisomeric counterparts with the same substituent at position 6. mdpi.com For example, shifting a sulfonamide group from position 6 to 7 was found to reduce the antiproliferative activity of a series of compounds. rsc.org Substitution with electron-withdrawing groups like Cl, F, or CF₃ at C-6 or C-7 is often advantageous for antitumor activity. farmaceut.org The presence of a halogen atom at position 7 is crucial for anti-leishmaniasis activity, and electron-donating groups at this position can reduce potency. mdpi.com

Position 2: The pyrazine ring, especially position 2, is another key location for substitution that directly influences biological activity. For quinoxaline-1,4-di-N-oxide esters, antibacterial activity was found to be dependent on the substituent at the 2-position, with the order of activity being: benzyl (B1604629) > ethyl > 2-methoxyethyl > allyl. mdpi.com In another series, a carbonitrile group at position 2 enhanced antiproliferative properties, while ester or carboxamide fragments at this same position improved antibacterial properties. mdpi.com

The table below illustrates how the position of a substituent can dictate its effect on biological activity.

| Substituent | Position | Observed Pharmacological Effect | Reference(s) |

| Cyclic Diamines | 7 | Higher antiproliferative activity compared to position 6 | mdpi.com |

| Sulfonamide | 6 | Higher antiproliferative activity compared to position 7 | rsc.org |

| Halogen (Cl) | 7 | Critical for antileishmanial activity | mdpi.com |

| Benzyl (in ester) | 2 | Enhanced antibacterial activity | mdpi.com |

| Carbonitrile (-CN) | 2 | Enhanced antiproliferative activity | mdpi.com |

Rational Design Strategies for Enhanced Efficacy and Selectivity

Modern drug discovery relies on rational design strategies to optimize lead compounds. longdom.org For quinoxaline derivatives, these strategies involve computational modeling, pharmacophore hybridization, and SAR-guided modifications to create molecules with improved potency and selectivity for their intended biological targets. nih.govacs.org

Pharmacophore Hybridization: This strategy involves combining the quinoxaline scaffold with other known bioactive moieties to create hybrid molecules with potentially synergistic or enhanced activity. acs.org For example, quinoxaline has been hybridized with chalcone (B49325) and fluoroquinolone scaffolds to develop new antitubercular drug candidates. nih.gov Another approach involved hybridizing the quinoxaline core with pyrrole, pyrazole, and thiazole (B1198619) heterocycles to target the PARP-1 enzyme. mdpi.com

Computational and QSAR-based Design: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful tools used to predict the biological activity of novel compounds and understand their interactions with target proteins. nih.govconicet.gov.ar These methods help in building virtual libraries of quinoxaline derivatives and selecting the most promising candidates for synthesis and biological evaluation. nih.govconicet.gov.ar For instance, a virtual screening protocol employing molecular docking and 3D-QSAR was used to identify potent quinoxaline-based HIV reverse transcriptase inhibitors. nih.gov Similarly, rational design based on SAR studies led to the optimization of amino-quinoxaline derivatives as agents that cleave DNA abasic sites. researchgate.net

Target-Specific Modifications: Design strategies are often tailored to a specific biological target. For hepatitis C virus (HCV) NS3/4A protease inhibitors, detailed structural analysis of how quinoxaline-based inhibitors bind to the enzyme's active site guided modifications. nih.gov It was found that small hydrophobic substituents at the 3-position of the P2 quinoxaline moiety maintained better potency against drug-resistant variants. nih.gov This highlights how rational modifications can overcome challenges like drug resistance.

Development of Prodrugs from Quinoxaline Scaffolds

A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. The quinoxaline scaffold, particularly in its 1,4-di-N-oxide form, is an excellent candidate for the development of bioreductive prodrugs. mdpi.com

Hypoxia-Activated Prodrugs: Quinoxaline 1,4-dioxides (QdNOs) are a well-known class of hypoxia-selective drugs. frontiersin.orgmdpi.com In the low-oxygen environment characteristic of solid tumors and certain bacterial infections, the N-oxide groups can be reduced by cellular reductases. mdpi.com This bio-reduction activates the compound, often leading to the generation of radical species that cause DNA damage and cell death. frontiersin.orgmdpi.com This mechanism allows for targeted therapy, as the drug remains largely non-toxic in normal, oxygen-rich tissues. farmaceut.org The development of these non-toxic precursors that are activated in hypoxic cells represents a significant advance in anticancer drug discovery. farmaceut.org

Improving Bioavailability: The development of prodrugs can also address issues like poor water solubility, which can limit the bioavailability of active compounds. mdpi.com For example, introducing substituents with salt-forming groups can lead to water-soluble derivatives that retain their biological potency after metabolic conversion. mdpi.com The design of quinoxaline-based prodrugs is considered a promising strategy for developing more active and less toxic antitubercular agents. nih.gov Recently, a quinoxaline-based photoremovable protecting group (PRPG) was designed to create a light-activatable nano-prodrug, demonstrating a novel approach to controlled drug release. nih.gov

Mechanistic Elucidation of Biological Actions

Cellular and Molecular Targets of 6,7-Dimethoxyquinoxalin-2-ol and its Derivatives

Quinoxaline (B1680401) derivatives exert their biological effects by engaging with a variety of specific cellular and molecular targets. A significant focus of research has been on their interaction with enzymes that are critical for cancer cell proliferation and survival. For instance, derivatives of the closely related 6,7-dimethoxyquinoline (B1600373) have been identified as inhibitors of key cellular enzymes. nih.govnih.gov One of the primary targets for quinoxaline compounds are the topoisomerase enzymes. nih.gov

Specifically, 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives have been shown to be a new class of topoisomerase I (TOP1) inhibitors. nih.govnih.gov Other quinoxaline-based compounds have demonstrated potent inhibitory activity against topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. tandfonline.comnih.gov

Beyond topoisomerases, the molecular targets of quinoxaline derivatives extend to other proteins involved in cell signaling and regulation. Certain 2-substituted-quinoxaline analogues have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation. rsc.org The anti-apoptotic protein Bcl-2 and the cell cycle regulatory protein Cyclin B have also been identified as molecular targets modulated by quinoxaline 1,4-dioxide derivatives. nih.gov Furthermore, research has identified 2,4-diamino-6,7-dimethoxyquinoline derivatives as inhibitors of G9a, a histone lysine (B10760008) methyltransferase involved in epigenetic regulation, pointing to a role in modulating gene expression. nih.gov

Pathways Involved in Anticancer Activity

The anticancer properties of quinoxaline derivatives are mediated through several interconnected pathways that ultimately lead to the suppression of tumor growth. These mechanisms include the active induction of programmed cell death, interference with the cell division cycle, and the inhibition of essential enzymes.

A primary mechanism for the anticancer activity of quinoxaline derivatives is the induction of apoptosis. nih.govsemanticscholar.org This is frequently achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Studies on various quinoxaline derivatives, including indeno[1,2-b]quinoxalines and 2,4-disubstituted-benzo[g]quinoxalines, have consistently shown a downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. tandfonline.comnih.govnih.govnih.govmdpi.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical trigger for the intrinsic pathway of apoptosis.

The apoptotic cascade is further propagated through the activation of caspases. Treatment with certain quinoxaline compounds leads to the upregulation of executioner caspases, such as caspase-3, and in some cases, initiator caspases like caspase-8. tandfonline.comnih.govnih.gov The tumor suppressor protein p53, a key regulator of cell death, has also been shown to be upregulated by quinoxaline treatment, contributing to the apoptotic response. tandfonline.comnih.gov

| Quinoxaline Derivative Class | Key Molecular Events in Apoptosis | Target Cancer Cell Lines | Source(s) |

|---|---|---|---|

| Indeno[1,2-b]quinoxalines | Downregulation of Bcl-2; Upregulation of Bax and Caspase-3 | HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast) | nih.gov |

| Quinoxaline 1,4-dioxides (DCQ) | Decreased Bcl-2 levels; Increased Bax expression | T-84 (Colon) | nih.gov |

| Unnamed Quinoxaline-based derivative (Compound IV) | Upregulation of p53, Caspase-3, Caspase-8; Downregulation of Bcl-2 | PC-3 (Prostate) | tandfonline.comnih.gov |

| 2,4-disubstituted-benzo[g]quinoxalines | Bax activation; Downregulation of Bcl-2 | MCF-7 (Breast) | mdpi.comnih.gov |

In addition to inducing apoptosis, quinoxaline derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. rsc.orgnih.govnih.gov Various studies have demonstrated that these compounds can cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing and multiplying.

Several quinoxaline derivatives have been shown to induce arrest at the G2/M phase of the cell cycle. nih.govnih.gov This is sometimes accompanied by the inhibition of key regulatory proteins for this phase, such as cyclin B. nih.gov Other derivatives have been found to cause cell cycle arrest in the S phase or the G1 phase. tandfonline.comnih.govrsc.orgnih.gov For example, one potent indeno[1,2-b]quinoxaline derivative was found to arrest HepG-2 liver cancer cells at the G2/M phase, while another quinoxaline-based compound arrested PC-3 prostate cancer cells at the S phase. tandfonline.comnih.govnih.gov A 2-substituted-quinoxaline analog was also reported to induce cell cycle arrest at the G1 transition in MCF-7 breast cancer cells. rsc.orgrsc.org This ability to disrupt the cell cycle at multiple checkpoints highlights a significant aspect of their antiproliferative activity.

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are vital for DNA replication, transcription, and repair. They have become important targets for cancer chemotherapy. mdpi.comdiva-portal.org Quinoxaline and its derivatives have emerged as potent inhibitors of both topoisomerase I and II. nih.govtandfonline.commdpi.com

Derivatives containing the 6,7-dimethoxyquinoline scaffold have been specifically identified as a novel class of topoisomerase I inhibitors. nih.govnih.gov These compounds are thought to stabilize the complex formed between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. nih.gov

Conversely, other classes of quinoxaline derivatives have shown significant inhibitory activity against topoisomerase II. tandfonline.comnih.gov For example, certain 2,4-disubstituted-benzo[g]quinoxaline molecules and other quinoxaline-based compounds potently inhibit topoisomerase IIβ, inducing DNA damage that triggers an apoptotic response in cancer cells. tandfonline.comnih.govmdpi.comnih.gov The dual ability of the broader quinoxaline family to inhibit both major types of topoisomerase enzymes makes them a versatile scaffold for the development of anticancer agents.

Mechanisms Underlying Antimicrobial Effects

Quinoxaline derivatives possess a broad spectrum of antimicrobial activity, targeting various bacteria and fungi. researchgate.netnih.govrsc.org The mechanisms behind these effects involve the generation of cellular stress and interference with fundamental bacterial processes.

A key mechanism of action for quinoxaline 1,4-di-N-oxides (QdNOs) is the generation of reactive oxygen species (ROS) within the bacterial cell. nih.gov The metabolism of these compounds by bacteria leads to a significant increase in intracellular ROS and hydroxyl radicals. nih.gov This oxidative stress causes widespread damage to cellular components, including the cell wall and membrane, leading to rupture, loss of cytoplasmic material, and cell lysis. nih.gov Furthermore, the ROS generated causes oxidative damage to bacterial DNA, leading to chromosomal degradation and contributing to the bactericidal effect. nih.gov

Another proposed antimicrobial mechanism for quinoxaline derivatives is the inhibition of bacterial DNA gyrase, an enzyme analogous to topoisomerase II in eukaryotes. tandfonline.com By binding to DNA gyrase, these compounds can inhibit DNA synthesis, leading to an antibacterial effect. Some nitro-quinoxaline derivatives are thought to alter the DNA structure of bacterial cells, further inhibiting DNA synthesis. tandfonline.com

Signaling Pathways in Neuroprotection

Emerging research suggests that quinoxaline derivatives may hold neuroprotective potential, with the ability to counteract cellular damage implicated in neurodegenerative diseases like Alzheimer's. researchgate.net The proposed mechanisms involve antioxidant and anti-inflammatory pathways, as well as the modulation of specific signaling cascades.

One study on new quinoxaline derivatives found that they could protect neuronal cells by blocking toxicity induced by amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. researchgate.net This protection was associated with a decrease in intracellular reactive oxygen species (ROS) and a downregulation of inflammatory cytokines, indicating that these compounds exert both antioxidant and anti-inflammatory effects. researchgate.net

Another line of research identified a quinoxaline derivative that protects auditory hair cells from drug-induced damage by blocking the activation of the NF-κB canonical pathway. nih.gov The NF-κB pathway is a crucial regulator of inflammation, and its inhibition can prevent cell death in response to toxic insults. nih.gov Additionally, some quinoxaline compounds are reported to have neuroprotective properties for dopaminergic neurons, which are the cells primarily lost in Parkinson's disease. researchgate.net While the specific signaling pathways for this compound are still under investigation, the activities of its derivatives point towards the modulation of oxidative stress and inflammatory signaling pathways, such as NF-κB, as key neuroprotective strategies. researchgate.netnih.gov

| Biological Action | Mechanism/Pathway | Specific Effects | Derivative Class | Source(s) |

|---|---|---|---|---|

| Anticancer | Induction of Apoptosis | Downregulation of Bcl-2, Upregulation of Bax, Caspase activation | Indeno[1,2-b]quinoxalines, Quinoxaline 1,4-dioxides | tandfonline.comnih.govnih.gov |

| Cell Cycle Arrest | Arrest at G2/M, S, or G1 phase; Inhibition of Cyclin B | Various quinoxaline derivatives | rsc.orgnih.govnih.gov | |

| Enzyme Inhibition | Inhibition of Topoisomerase I and II | 6,7-dimethoxyquinolines, Benzo[g]quinoxalines | nih.govnih.govmdpi.com | |

| Antimicrobial | Oxidative Stress & DNA Damage | Generation of ROS, damage to cell wall/membrane and DNA, inhibition of DNA gyrase | Quinoxaline 1,4-di-N-oxides | nih.govtandfonline.com |

| Neuroprotection | Anti-inflammatory & Antioxidant | Inhibition of NF-κB pathway, reduction of ROS, downregulation of inflammatory cytokines | Quinoxaline-5-carboxylic acid, other novel quinoxalines | researchgate.netnih.gov |

Anti-inflammatory Action Mechanisms

The anti-inflammatory properties of compounds structurally related to this compound, such as 6,7-dimethoxy-4-methylcoumarin (B14643) (DMC), have been investigated, revealing a multi-faceted approach to mitigating inflammatory responses. Research indicates that these mechanisms primarily involve the downregulation of key pro-inflammatory mediators and the inhibition of critical signaling pathways that orchestrate the inflammatory cascade.

Studies conducted on lipopolysaccharide (LPS)-induced mouse macrophage (RAW 264.7) cells have demonstrated that DMC effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net This leads to a significant reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two potent inflammatory mediators. nih.govresearchgate.net Overproduction of NO and PGE2 is a hallmark of chronic inflammatory conditions, and their inhibition is a key target for anti-inflammatory therapies. nih.gov

Furthermore, the anti-inflammatory effects extend to the suppression of pro-inflammatory cytokines. Treatment with DMC has been shown to decrease the production of interleukin-1ß (IL-1ß), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-stimulated macrophages. nih.govresearchgate.net These cytokines play a crucial role in amplifying the inflammatory response and are implicated in the pathogenesis of numerous inflammatory diseases. rndsystems.com

The molecular underpinnings of these anti-inflammatory actions lie in the modulation of pivotal intracellular signaling pathways. Specifically, DMC has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling cascades. nih.govresearchgate.net The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.govnih.gov DMC has been observed to attenuate the LPS-induced activation of NF-κB by inhibiting the phosphorylation of IκB-α, a key step in the activation of this pathway. nih.govresearchgate.net

Simultaneously, the compound impacts the MAPK pathway, which is also critically involved in the regulation of inflammatory responses. nih.govassaygenie.com Experimental evidence indicates that DMC inhibits the LPS-induced phosphorylation of extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38 MAPKs. nih.govresearchgate.net By targeting both the NF-κB and MAPK pathways, 6,7-dimethoxy-substituted compounds can effectively dampen the inflammatory response at multiple levels.

Detailed Research Findings on a Structurally Similar Compound (6,7-dimethoxy-4-methylcoumarin)

| Experimental Model | Key Inflammatory Mediator | Effect of 6,7-dimethoxy-4-methylcoumarin | Signaling Pathway(s) Implicated |

| LPS-induced RAW 264.7 cells | Nitric Oxide (NO) | Significant reduction in production | Inhibition of iNOS expression via NF-κB and MAPK pathways |

| LPS-induced RAW 264.7 cells | Prostaglandin E2 (PGE2) | Significant reduction in production | Inhibition of COX-2 expression via NF-κB and MAPK pathways |

| LPS-induced RAW 264.7 cells | Interleukin-1ß (IL-1ß) | Suppressed production | Downregulation of NF-κB and MAPK signaling |

| LPS-induced RAW 264.7 cells | Interleukin-6 (IL-6) | Suppressed production | Downregulation of NF-κB and MAPK signaling |

| LPS-induced RAW 264.7 cells | Tumor Necrosis Factor-α (TNF-α) | Suppressed production | Downregulation of NF-κB and MAPK signaling |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how quinoxaline (B1680401) derivatives interact with biological targets at the molecular level.

Research on various quinoxaline derivatives has demonstrated their potential to bind to several key protein targets implicated in diseases like cancer. For instance, docking studies have investigated the binding of quinoxaline compounds to targets such as:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 is a critical strategy in preventing angiogenesis, a process vital for tumor growth. ekb.egekb.eg Studies on quinoxaline-based derivatives have shown good binding affinity towards the active site of VEGFR-2, with some compounds exhibiting binding energies as favorable as -17.11 kcal/mol. ekb.eg These interactions often involve the formation of hydrogen bonds with key amino acid residues like ASP 1044 and GLU 883. ekb.eg

Epidermal Growth Factor Receptor (EGFR): EGFR is another significant target in cancer therapy, particularly for non-small cell lung cancer. nih.gov Molecular docking has been used to identify quinoxaline derivatives that can act as EGFR inhibitors, with studies showing promising binding within the receptor's active site. nih.gov

β-tubulin: This protein is a component of microtubules, and its disruption can lead to cell cycle arrest and apoptosis. The binding of quinoxaline derivatives to the β-tubulin protein target has been explored to develop novel anticancer agents against triple-negative breast cancer. nih.gov

These studies collectively highlight the utility of molecular docking in identifying the therapeutic potential of the quinoxaline scaffold by predicting binding affinities and interaction patterns with crucial biological macromolecules.

| Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline-based compounds | VEGFR-2 | Compounds displayed strong binding interactions with key amino acids, with affinity values ranging from -11.93 to -17.11 Kcal/mol. | ekb.eg |

| Quinoxaline pharmacophore derivatives | EGFR | Compound 4i was identified as a promising agent and EGFR inhibitor based on its docking position. | nih.gov |

| Synthesized quinoxaline derivatives | β-tubulin | The most potent compound was found to bind within the active site of the β-tubulin protein target (PDB: 4O2B). | nih.gov |

| Monoterpenoid substituted quinoxaline | FKBP12 | All synthesized compounds exhibited good docking energy, with compound Vd showing an interactive binding energy of -9.98 kcal/mol. | ijpsnonline.com |

Density Functional Theory (DFT) Calculations in Quinoxaline Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.comgithub.io It is a powerful tool for predicting various molecular properties of quinoxaline derivatives, including their geometry, electronic distribution, and vibrational frequencies. researchgate.net

A specific study on a closely related compound, 6,7-dimethoxy-1,4-dihydro-1,3-quinoxalinedione, utilized DFT calculations with the B3LYP/6-31G* method to evaluate its fundamental vibrational frequencies. nih.gov The results from these calculations were used to simulate infrared and Raman spectra, which showed excellent agreement with experimentally observed spectra. nih.gov

For other quinoxaline derivatives, DFT studies have been employed to:

Analyze Geometrical and Electronic Properties: Calculations help in understanding the molecule's stability, charge delocalization, and intramolecular charge transfer possibilities by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. biointerfaceresearch.com

Evaluate Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. biointerfaceresearch.comtandfonline.com

Predict Quantum Chemical Parameters: DFT is used to calculate parameters like ionization potential, electron affinity, chemical hardness, and electronegativity, which provide insights into the reactivity of the molecule. sciensage.info

These theoretical computations are crucial for understanding the intrinsic electronic properties that govern the reactivity and biological activity of the quinoxaline nucleus. biointerfaceresearch.com

| Application | Properties Investigated | Key Insights | Reference |

|---|---|---|---|

| Vibrational Spectroscopy | Fundamental vibrational frequencies, IR and Raman spectra | Excellent agreement between calculated and observed spectra for 6,7-dimethoxy-1,4-dihydro-1,3-quinoxalinedione. | nih.gov |

| Electronic Structure Analysis | HOMO-LUMO energy gap, NBO analysis | Indicated charge-transfer possibilities within the molecules. | biointerfaceresearch.com |

| Reactivity Prediction | Molecular Electrostatic Potential (MEP) | Identified electrophilic and nucleophilic centers. | biointerfaceresearch.comtandfonline.com |

| Corrosion Inhibition | Quantum chemical parameters (EHOMO, ELUMO) | Investigated the potential of quinoxaline derivatives as corrosion inhibitors for carbon steel. | jmaterenvironsci.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are essential for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. nih.gov

For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various biological targets. These models use molecular descriptors—such as topological, electrostatic, and steric properties—to build a statistical correlation with biological activity.

Key findings from QSAR studies on quinoxaline derivatives include:

Anticancer Activity: A 2D-QSAR model was developed for quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer. nih.gov The model identified five molecular descriptors that were important for activity and showed good statistical significance with a regression coefficient (r²) of 0.78 for the training set. nih.gov

Anti-tubercular Activity: 2D and 3D-QSAR models for anti-tubercular activities of quinoxaline derivatives have been developed using methods like Genetic Algorithm-Partial Least Squares (GA-PLS). benthamdirect.com These models helped in identifying important topological, electrostatic, and steric field effects crucial for activity. benthamdirect.com

Aldose Reductase 2 (ALR2) Inhibition: A 3D-QSAR study on quinoxaline derivatives as ALR2 inhibitors yielded a pharmacophore model with excellent statistical measures, which can be used to design novel and effective inhibitors for managing diabetic complications. tandfonline.comnih.gov

QSAR provides a robust framework for understanding the structural requirements for the biological activity of quinoxaline compounds, guiding the rational design of more potent molecules. youtube.com

| Therapeutic Target/Activity | QSAR Model Type | Statistical Parameters | Reference |

|---|---|---|---|

| Anticancer (Triple-negative breast cancer) | 2D-QSAR | r² = 0.78, q² = 0.71, pred_r² = 0.68 | nih.gov |

| Antimalarial | 3D-QSAR | R² = 0.9446, Q² = 0.6409 | researchgate.net |

| Aldose Reductase 2 (ALR2) Inhibition | 3D-QSAR | Statistically significant correlation coefficients (R², Q²) and F-values were obtained. | tandfonline.comnih.gov |

| α1-Adrenoceptor Antagonists | QSAR | Successful prediction of nanomolar binding affinity for 2,4-diamino-6,7-dimethoxyquinazoline derivatives. | nih.gov |

Computational Prediction of Pharmacokinetic Parameters

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. springernature.com These computational models help to identify drug candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. nih.govresearchgate.net

For quinoxaline derivatives, ADMET prediction has been integrated into many computational studies to assess their drug-likeness. nih.gov These predictions are often based on established models and software that calculate various physicochemical and pharmacokinetic parameters.

Studies on quinoxaline derivatives have reported computational predictions for:

Oral Bioavailability: Many designed quinoxaline compounds are predicted to have good oral bioavailability. researchgate.net

Blood-Brain Barrier (BBB) Permeability: Predictions help determine if a compound is likely to cross the BBB, which is crucial for CNS-targeting drugs. nih.gov

Hepatotoxicity and Irritancy: Toxicity predictions are vital for safety assessment. For example, some quinoxaline derivatives were predicted to be non-irritant against skin and only mild irritants in ocular models. nih.govnih.gov

These computational ADMET studies provide a preliminary assessment of the pharmacokinetic and safety profiles of novel quinoxaline derivatives, helping to prioritize compounds for further experimental investigation. tandfonline.com

| Parameter | Prediction/Finding | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | High percentage of HIA predicted for some derivatives (e.g., 99.58%). | Indicates good potential for oral absorption. | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low BBB permeability predicted for certain compounds. | Suggests lower potential for CNS side effects unless desired. | nih.gov |

| Hepatotoxicity | Predicted to have zero hepatotoxicity for specific derivatives. | Favorable safety profile regarding liver toxicity. | nih.gov |

| P-glycoprotein (P-gp) Substrate | Some compounds predicted not to be P-gp substrates, but potential inhibitors. | May help in overcoming multidrug resistance. | nih.gov |

Advanced Applications of Quinoxaline Derivatives Beyond Traditional Medicinal Chemistry

Applications in Material Science

There is no specific data available in the reviewed literature detailing the application of 6,7-Dimethoxyquinoxalin-2-ol in material science.

Fluorescent and Luminescent Materials

No research findings were identified that specifically investigate the fluorescent or luminescent properties of this compound. While studies on related compounds, such as 6,7-dimethoxyquinoline-3,4-dicarbonitriles, show that the 6,7-dimethoxy substitution can result in long-wavelength fluorescence with significant quantum yields, similar characterization for this compound is not present in the available literature.

Organic Semiconductors and Electron-Transporting Materials (e.g., in OFETs, OLEDs)

The potential of this compound as an organic semiconductor or an electron-transporting material in devices like Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs) has not been a subject of published research. The electronic properties, such as charge mobility and energy levels (HOMO/LUMO), which are critical for these applications, have not been reported for this specific compound.

Role as Biological Markers in Fluorescence Spectroscopy

While related molecules with the 6,7-dimethoxy substitution pattern have been explored as fluorescent probes, there is no specific research demonstrating the use of this compound as a biological marker in fluorescence spectroscopy.

Agrochemical Applications (e.g., Insecticides, Herbicides, Fungicides)

A review of the literature, including patent databases, did not yield any information on the application or testing of this compound for agrochemical purposes such as an insecticide, herbicide, or fungicide.

Corrosion Inhibition in Materials Science

There is a lack of specific studies on the efficacy of this compound as a corrosion inhibitor. Although the broader class of quinoxaline (B1680401) derivatives has been investigated for protecting metals in acidic environments, with theoretical studies on compounds like 6,7-Difluoro-2,3-diphenylquinoxaline showing potential, no experimental or theoretical data was found for this compound.

Challenges, Future Directions, and Translational Research Perspectives

Overcoming Toxicity and Selectivity Challenges in Therapeutic Development

A primary challenge in the development of quinoxaline-based therapeutics is managing potential toxicity while achieving high selectivity for the intended biological target. Quinoxaline (B1680401) derivatives have demonstrated a broad range of biological activities, which, while therapeutically promising, also raises concerns about off-target effects. nih.gov For instance, some quinoxaline 1,4-dioxide derivatives have been associated with issues of mutagenicity. mdpi.com

The development of safer and more efficient anticancer drugs is a significant area of research, with many current chemotherapeutic agents being non-specific, leading to common side effects. nih.govnih.gov The quinoxaline scaffold is recognized as a novel class of chemotherapeutic agents with activity against various tumors. nih.govnih.gov The key to overcoming toxicity lies in medicinal chemistry efforts to modify the quinoxaline core, thereby enhancing selectivity towards cancer cells over healthy cells. Research has shown that certain quinoxaline derivatives can be designed to be selective adenosine (B11128) triphosphate (ATP) competitive inhibitors of various kinases, which are often dysregulated in cancer. nih.gov For example, some derivatives have shown selective cytotoxicity against specific cancer cell lines while exhibiting lower toxicity towards normal cell lines. This selectivity is crucial for minimizing adverse effects in potential therapeutic applications.

Future research will need to focus on extensive structure-activity relationship (SAR) studies to identify the specific structural features of 6,7-Dimethoxyquinoxalin-2-ol that contribute to both its therapeutic efficacy and its potential toxicity. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can play a vital role in the early stages of development to flag potential liabilities and guide the design of safer analogues. researchgate.net

Strategies for Enhancing Bioavailability and Pharmacokinetics

Poor bioavailability is a common hurdle for many promising drug candidates, particularly those with low aqueous solubility. For this compound, ensuring adequate absorption and systemic exposure is critical for therapeutic efficacy. The pharmacokinetic profile, including how the compound is absorbed, distributed, metabolized, and excreted, will ultimately determine its clinical utility.

Several strategies can be employed to enhance the bioavailability of poorly soluble compounds like many quinoxaline derivatives. These approaches can be broadly categorized as follows:

| Strategy | Description | Potential Application for this compound |

| Particle Size Reduction | Increasing the surface area of the drug powder through techniques like micronization and nanosizing can improve dissolution rates. | This could be a straightforward initial approach to improve the dissolution of this compound in the gastrointestinal tract. |

| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution. | Co-formulating this compound with hydrophilic polymers could create a solid dispersion with improved oral absorption. |

| Lipid-Based Formulations | Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. | This strategy could be particularly useful if this compound has good lipid solubility, facilitating its transport across the intestinal membrane. |

| Prodrug Approach | Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body. | A prodrug of this compound could be designed to have improved aqueous solubility, which is then cleaved in vivo to release the active compound. |

Computational tools for predicting ADME properties are also invaluable in the early stages of drug development. ijirt.org These models can help to identify potential pharmacokinetic weaknesses of this compound and guide the design of derivatives with more favorable properties, such as improved metabolic stability or reduced first-pass metabolism.

Potential for Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates treatment with multiple therapeutic agents. Combination therapies can offer several advantages, including synergistic efficacy, reduced drug doses, and the potential to overcome drug resistance. The diverse biological activities of quinoxaline derivatives make them attractive candidates for inclusion in combination regimens.

Quinoxaline-based compounds have been investigated as inhibitors of multiple signaling pathways that are crucial for tumor growth and survival. researcher.life For instance, some derivatives have been designed as dual inhibitors of targets like the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are implicated in cancer and inflammation. rsc.org This multi-targeting ability suggests that this compound, if found to modulate specific oncogenic pathways, could be combined with standard-of-care chemotherapies or targeted agents.

A potential combination strategy could involve pairing a quinoxaline derivative with a drug that has a different mechanism of action. For example, if this compound induces apoptosis, it could be used in conjunction with a therapy that inhibits cell proliferation or angiogenesis. The goal of such combinations is to attack the disease from multiple angles, leading to a more robust and durable therapeutic response. Future preclinical studies should explore the synergistic potential of this compound with existing anticancer drugs.

Emerging Synthetic Methodologies and Sustainable Production

The traditional synthesis of quinoxaline derivatives often involves harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. ijirt.org As the principles of green chemistry become increasingly important in pharmaceutical manufacturing, there is a growing emphasis on developing more sustainable and environmentally benign synthetic routes.

Recent advancements in the synthesis of quinoxalines have focused on several key areas of green chemistry:

Green Solvents: The use of environmentally friendly solvents like water and ionic liquids is being explored to replace traditional volatile organic compounds. ijirt.orgresearchgate.net

Novel Catalysts: Researchers are developing reusable and non-toxic catalysts, such as nanocatalysts and biocatalysts, to improve reaction efficiency and reduce waste. researchgate.netbenthamdirect.com

Energy-Efficient Techniques: Microwave and ultrasonic irradiation are being employed to accelerate reaction times and reduce energy consumption compared to conventional heating methods. benthamdirect.commdpi.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of starting materials into the final product, thereby minimizing waste. rsc.org

These emerging methodologies not only reduce the environmental impact of producing quinoxaline derivatives like this compound but can also lead to higher yields and improved purity. ekb.eg The development of sustainable production methods is crucial for the long-term viability and cost-effectiveness of any potential therapeutic agent.

| Green Chemistry Approach | Description |

| Catalyst-Free Reactions | Conducting reactions in benign solvents like water without the need for a catalyst, simplifying the process and reducing waste. researchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave energy to rapidly heat reactions, often leading to shorter reaction times and higher yields. mdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complex molecules efficiently, which improves atom economy. rsc.org |

| Use of Bio-based Starting Materials | Employing renewable feedstocks, such as ethyl gallate derived from natural sources, for the synthesis of the quinoxaline core. |

Prospects for Clinical Translation and Drug Development from Quinoxaline Scaffolds

The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the investigation of quinoxaline derivatives for a wide array of therapeutic applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govpharmaceuticaljournal.netrsc.org

The clinical translation of a promising compound like this compound will depend on a rigorous preclinical evaluation of its efficacy, safety, and pharmacokinetic profile. If the preclinical data is favorable, the compound can then advance to clinical trials, which are conducted in several phases to assess its safety and effectiveness in humans.

Several quinoxaline-based compounds are currently in various stages of preclinical and clinical development, highlighting the therapeutic potential of this chemical class. researchgate.net For example, some quinoxaline derivatives have been investigated as kinase inhibitors for the treatment of cancer. nih.gov The success of these compounds in clinical trials will pave the way for the development of other quinoxaline-based drugs.

The future of drug development from quinoxaline scaffolds is bright, with ongoing research focused on designing more selective and potent derivatives, exploring novel therapeutic targets, and utilizing advanced drug delivery systems to improve their clinical performance. The continued collaboration between chemists, biologists, and clinicians will be essential for translating the therapeutic promise of compounds like this compound into effective treatments for patients.

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for 6,7-Dimethoxyquinoxalin-2-ol?

The synthesis of this compound typically involves condensation reactions between substituted diamines and diketones. For example, cyclization of 1,2-diamines with glyoxal derivatives under acid or base catalysis is a common approach . Key conditions include:

- Catalysts : Acidic (e.g., acetic acid) or basic catalysts to activate reactants.

- Solvents : Ethanol or acetic acid under reflux conditions (~80–100°C).

- Yields : Reported to vary between 60–85%, depending on precursor purity and reaction optimization.

Advanced protocols may employ microwave-assisted synthesis to reduce reaction times and improve yields .

(Basic) What analytical techniques are recommended for characterizing this compound?

Critical characterization methods include:

- NMR Spectroscopy : and NMR to confirm the positions of methoxy (-OCH) and hydroxyl (-OH) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (CHNO, MW: 206.20 g/mol) .

- HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .

(Advanced) How can contradictions in reported biological activity data for this compound be resolved?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from assay variability or structural analogs. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.

- SAR Studies : Compare this compound with analogs (e.g., 3,6,7-Trimethylquinoxalin-2-ol) to isolate substituent effects .

- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify trends .

(Advanced) What mechanistic insights exist for electrophilic substitution reactions involving this compound?

The hydroxyl and methoxy groups direct electrophilic substitutions. For example:

- Nitration : Occurs preferentially at the 5-position due to electron-donating methoxy groups .

- Halogenation : Bromine or iodine may substitute at positions activated by the quinoxaline ring’s electron density .

Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

(Basic) What are the stability and solubility considerations for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water .

- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in inert atmospheres .

(Advanced) How can computational methods predict the physicochemical properties of this compound?

- DFT Calculations : Predict logP (2.1–2.5), pKa (~9.5 for the hydroxyl group), and electronic spectra .

- Molecular Dynamics : Simulate binding affinities to biological targets (e.g., kinase inhibitors) using software like AutoDock .

(Advanced) What strategies optimize the design of derivatives for enhanced bioactivity?

- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO) at the 3-position to improve antimicrobial activity .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., chalcones) to target multi-drug-resistant pathogens .

(Basic) What are the key applications of this compound in medicinal chemistry?

- Antimicrobial Agent : Demonstrates activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

- Kinase Inhibition : Potential RET kinase inhibition via quinoxaline core interactions .

(Advanced) How can researchers address analytical challenges during synthesis scale-up?

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-oxidized quinones) and optimize purification .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools for real-time reaction tracking .

(Advanced) How should conflicting spectroscopic data (e.g., NMR shifts) be interpreted?

- Variable Temperature NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) causing peak splitting .

- Isotopic Labeling : Use -labeled precursors to clarify nitrogen environment contributions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。